molecular formula C11H12F3NO3 B15229097 Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate

Katalognummer: B15229097
Molekulargewicht: 263.21 g/mol
InChI-Schlüssel: ZEISCPIWKHJNFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is an organic compound with the molecular formula C11H12F3NO3. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2,2,2-trifluoroethylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The esterification process involves the use of methanol as a solvent and a dehydrating agent like sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)thio)methyl)benzoate
  • Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)oxy)methyl)benzoate
  • Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzyl alcohol

Uniqueness

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is unique due to its specific trifluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Eigenschaften

Molekularformel

C11H12F3NO3

Molekulargewicht

263.21 g/mol

IUPAC-Name

methyl 4-hydroxy-3-[(2,2,2-trifluoroethylamino)methyl]benzoate

InChI

InChI=1S/C11H12F3NO3/c1-18-10(17)7-2-3-9(16)8(4-7)5-15-6-11(12,13)14/h2-4,15-16H,5-6H2,1H3

InChI-Schlüssel

ZEISCPIWKHJNFI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)O)CNCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.